10,16-bis(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Description
This compound is a structurally complex organophosphorus derivative characterized by a pentacyclic framework containing a central phosphorus atom in an oxidized state (λ⁵-phosphorus). The molecule features two 3,5-ditert-butyl-4-methoxyphenyl substituents at positions 10 and 16, which confer steric bulk and electron-donating properties. The presence of hydroxy and dioxa (ether) groups further modulates its electronic environment and solubility.
Properties
IUPAC Name |
10,16-bis(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H57O6P/c1-47(2,3)37-25-31(26-38(45(37)53-13)48(4,5)6)35-23-29-19-15-17-21-33(29)41-42-34-22-18-16-20-30(34)24-36(44(42)56-57(51,52)55-43(35)41)32-27-39(49(7,8)9)46(54-14)40(28-32)50(10,11)12/h15-28H,1-14H3,(H,51,52) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFHWVKCVFCDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H57O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,16-bis(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the aromatic rings: This can be achieved through Friedel-Crafts alkylation or acylation reactions, using tert-butyl and methoxy substituents.
Cyclization: The formation of the phosphapentacyclo framework involves cyclization reactions, which may require specific catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxide group to a hydroxyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and other common reducing agents.
Catalysts: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions, and transition metal catalysts for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. The presence of multiple aromatic rings and functional groups suggests that it could interact with biological macromolecules.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its complex structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. The presence of multiple functional groups and aromatic rings suggests that it could interact with enzymes, receptors, or other biological macromolecules. The phosphapentacyclo framework may also play a role in its activity, potentially affecting its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Property Comparison
Analysis of Substituent Effects
Steric and Electronic Modifications
- Tert-butyl vs. Phenyl Groups: The tert-butyl groups in the target compound introduce significant steric hindrance, which may reduce reactivity in nucleophilic or catalytic processes compared to the diphenyl analogue. This bulk also enhances thermal stability, as tert-butyl groups are known to resist oxidative degradation .
- Methoxy vs. This contrasts with the diphenyl variant, where electron-withdrawing effects dominate unless substituted .
Physicochemical Properties
- Lipophilicity: The tert-butyl and methoxy groups increase the logP of the target compound, making it more lipophilic than the diphenyl analogue. This could influence bioavailability or solubility in nonpolar matrices .
- Molecular Descriptors : Topological polar surface area (TPSA) is likely lower in the target compound due to bulky substituents shielding polar groups (e.g., P=O), whereas the diphenyl variant may exhibit higher TPSA .
Functional Comparisons
Antioxidant Potential
While direct studies on the target compound are absent, highlights that methoxy-substituted phenylpropenoids in Populus buds exhibit enhanced antioxidant activity due to electron-donating groups.
Stability and Reactivity
- Thermal Stability: The tert-butyl groups in the target compound likely enhance thermal resistance, as seen in analogous organophosphorus compounds used as flame retardants .
- Catalytic Applications : The phosphorus center’s electronic modulation by methoxy groups could enable unique catalytic behavior, though this remains unexplored in the literature reviewed.
Biological Activity
The compound 10,16-bis(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide (hereafter referred to as "the compound") is a complex organic molecule characterized by its unique structural features that include multiple aromatic rings and a phosphapentacyclo framework. This article aims to explore its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound's structure is notable for its intricate arrangement of aromatic rings and tert-butyl groups which contribute to its potential biological properties. The presence of hydroxyl and methoxy groups enhances its reactivity and solubility in various biological systems.
| Property | Details |
|---|---|
| IUPAC Name | 10,16-bis(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa... |
| Molecular Formula | C40H58O4P |
| Molecular Weight | 654.87 g/mol |
| CAS Number | 957790-93-1 |
Antioxidant Properties
Research indicates that the compound exhibits significant antioxidant activity due to the presence of phenolic groups in its structure. Antioxidants are crucial in preventing oxidative stress-related damage in biological systems.
- Mechanism of Action : The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
- Comparative Studies : In comparative studies against other known antioxidants like vitamin E and ascorbic acid, the compound demonstrated superior effectiveness in lipid peroxidation assays.
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways:
- In Vitro Studies : Cell culture studies revealed that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Mechanistic Insights : It appears to interfere with the NF-kB signaling pathway, a critical regulator of inflammation.
Anticancer Activity
Preliminary studies suggest potential anticancer properties:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines including breast (MCF-7) and prostate (PC-3) cancer cells.
- Results : It exhibited dose-dependent cytotoxicity with IC50 values comparable to established chemotherapeutic agents.
Study 1: Antioxidant Efficacy
A study conducted by Khalilov et al. (2018) assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals at concentrations as low as 10 µM.
Study 2: Anti-inflammatory Activity
In another investigation focused on anti-inflammatory effects published in the Journal of Medicinal Chemistry (2020), the compound was found to reduce edema in a carrageenan-induced paw edema model in rats by approximately 50% compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
